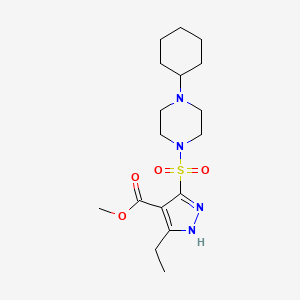![molecular formula C12H21NO4 B2886140 Tert-butyl N-[1-oxo-3-(oxolan-2-yl)propan-2-yl]carbamate CAS No. 2243515-64-0](/img/structure/B2886140.png)
Tert-butyl N-[1-oxo-3-(oxolan-2-yl)propan-2-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-[1-oxo-3-(oxolan-2-yl)propan-2-yl]carbamate is a chemical compound with the molecular formula C12H21NO4 and a molecular weight of 243.3 g/mol . It is commonly used in organic synthesis and has applications in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of Tert-butyl N-[1-oxo-3-(oxolan-2-yl)propan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate oxolan-2-yl derivative under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions for higher yields and purity.
Analyse Chemischer Reaktionen
Tert-butyl N-[1-oxo-3-(oxolan-2-yl)propan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides to form substituted carbamates.
Deprotection: The tert-butyl group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) to yield the free amine.
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-[1-oxo-3-(oxolan-2-yl)propan-2-yl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a protecting group for amines in peptide synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of Tert-butyl N-[1-oxo-3-(oxolan-2-yl)propan-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites of the enzyme. This interaction can lead to changes in the enzyme’s conformation and activity, thereby affecting the biochemical pathways in which the enzyme is involved .
Vergleich Mit ähnlichen Verbindungen
Tert-butyl N-[1-oxo-3-(oxolan-2-yl)propan-2-yl]carbamate can be compared with other similar compounds, such as:
Tert-butyl (2-oxotetrahydrofuran-3-yl)carbamate: Similar in structure but with different substituents on the oxolan ring.
Tert-butyl (3-hydrazino-3-oxopropyl)carbamate: Contains a hydrazino group instead of the oxolan-2-yl group.
Tert-butyl (2-oxo-3,4,5-trihydrofuryl)carbamate: Similar structure with additional oxygen atoms in the ring.
These compounds share similar reactivity patterns but differ in their specific applications and properties, highlighting the uniqueness of this compound in various research and industrial contexts.
Eigenschaften
IUPAC Name |
tert-butyl N-[1-oxo-3-(oxolan-2-yl)propan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-9(8-14)7-10-5-4-6-16-10/h8-10H,4-7H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXIEBYEAQBJHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCCO1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(4-nitrobenzoyl)-N-(2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)hydrazinecarboxamide](/img/structure/B2886066.png)

![N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2886068.png)

![8-[(2Z)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-7-octyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2886070.png)

![tert-butyl N-[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate](/img/structure/B2886073.png)
![2-(2-Chlorophenyl)-1-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)ethan-1-one](/img/structure/B2886075.png)


